A Technical Guide to the Spectral Analysis of 1-Fluoro-4-methyl-2-phenoxybenzene
A Technical Guide to the Spectral Analysis of 1-Fluoro-4-methyl-2-phenoxybenzene
This technical guide provides an in-depth analysis of the spectral characteristics of 1-Fluoro-4-methyl-2-phenoxybenzene, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Molecular Structure and Properties
1-Fluoro-4-methyl-2-phenoxybenzene (CAS No. 74483-53-7) possesses a molecular formula of C₁₃H₁₁FO and a molecular weight of 202.22 g/mol [1]. Its structure, comprising a fluorotoluene moiety linked to a phenoxy group, gives rise to a unique spectral fingerprint that is invaluable for its identification and characterization.
Caption: Molecular structure of 1-Fluoro-4-methyl-2-phenoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule[2][3][4][5][6]. For 1-Fluoro-4-methyl-2-phenoxybenzene, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Methyl (CH₃) | ~2.3 | Singlet | - |
| Aromatic (H ortho to CH₃) | ~7.0-7.2 | Multiplet | - |
| Aromatic (H meta to CH₃) | ~6.8-7.0 | Multiplet | - |
| Aromatic (Phenoxy group) | ~7.1-7.4 | Multiplet | - |
Note: These are predicted values and may vary slightly in an experimental setting.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic splitting due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl (CH₃) | ~20-22 |
| Aromatic (C-F) | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic (C-O, fluorotoluene ring) | ~145-150 |
| Aromatic (C-CH₃) | ~130-135 |
| Aromatic (CH, fluorotoluene ring) | ~115-125 |
| Aromatic (C-O, phenoxy ring) | ~150-155 |
| Aromatic (CH, phenoxy ring) | ~120-130 |
Note: Predicted values are based on analogous structures and established principles.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule[7][8][9][10]. The IR spectrum of 1-Fluoro-4-methyl-2-phenoxybenzene is expected to show characteristic absorption bands for the aromatic C-H, C=C, C-O, and C-F bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030-3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| Aryl Ether C-O Stretch | 1200-1250 | Strong |
| C-F Stretch | 1100-1200 | Strong |
Note: Phenyl alkyl ethers typically show two strong absorbances for C-O stretching[11].
Experimental Protocol for FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation[12].
Caption: Workflow for FT-IR spectral acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity[13][14][15]. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 1-Fluoro-4-methyl-2-phenoxybenzene[16].
Predicted Mass Spectrum Fragmentation
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is dictated by the stability of the resulting ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 202.
-
Key Fragment Ions:
-
Loss of CH₃: A peak at m/z = 187, corresponding to the loss of a methyl radical.
-
Loss of Phenoxy Radical: A peak at m/z = 109, corresponding to the fluorotoluene cation.
-
Loss of Fluorotoluene Radical: A peak at m/z = 93, corresponding to the phenoxy cation.
-
Phenyl Cation: A peak at m/z = 77, a common fragment for aromatic compounds[17].
-
Experimental Protocol for GC-MS
Caption: Workflow for GC-MS analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive characterization of 1-Fluoro-4-methyl-2-phenoxybenzene. While experimental data for this specific molecule is not widely published, the predicted spectra, based on established principles and data from analogous structures, offer a robust framework for its identification and analysis. The detailed experimental protocols provided in this guide serve as a practical resource for researchers working with this and similar compounds.
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